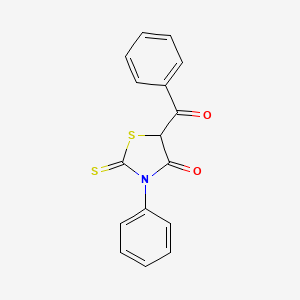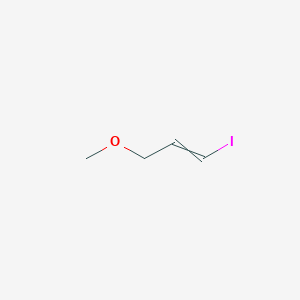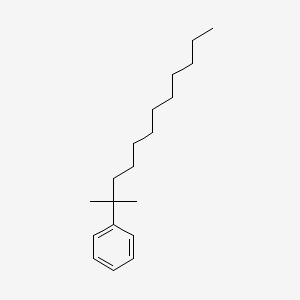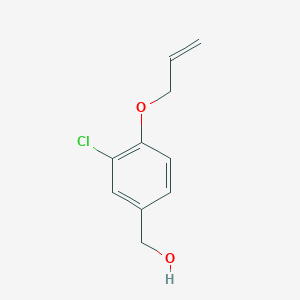
2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- is a heterocyclic organic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its imidazolidinedione core, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of benzoyl and diphenyl substituents enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylglycine methyl ester with benzoyl chloride in the presence of a base, followed by cyclization to form the imidazolidinedione ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and diphenyl substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of the imidazolidinedione ring.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
作用機序
The mechanism of action of 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of benzoyl and diphenyl groups enhances its binding affinity and specificity towards certain targets.
類似化合物との比較
- 2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-
- 2,4-Imidazolidinedione, 5,5-dimethyl-
- 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)-5-hydroxy-1,3-diphenyl-
Comparison: 2,4-Imidazolidinedione, 3-benzoyl-1,5-diphenyl- is unique due to the presence of the benzoyl group, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits distinct properties such as higher binding affinity to certain molecular targets and enhanced stability under various conditions .
特性
CAS番号 |
203725-40-0 |
|---|---|
分子式 |
C22H16N2O3 |
分子量 |
356.4 g/mol |
IUPAC名 |
3-benzoyl-1,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H16N2O3/c25-20(17-12-6-2-7-13-17)24-21(26)19(16-10-4-1-5-11-16)23(22(24)27)18-14-8-3-9-15-18/h1-15,19H |
InChIキー |
YJTVSGRVBAKCLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)

![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)

